2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentyl group, a fluorophenyl group, and a tetrazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the cyclopentyl group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl bromide.
Formation of the acetamide linkage: This step involves the reaction of the intermediate product with acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazoles or acetamides.
Scientific Research Applications
2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-N-(4-fluorophenyl)acetamide
- 2-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide
Uniqueness
2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopentyl-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-12-5-7-13(8-6-12)21-14(18-19-20-21)10-17-15(22)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDVJQIWEWOZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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